2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone core, a methoxyphenyl group, and a dihydroisoquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydroisoquinoline Intermediate: The initial step involves the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline through the Pictet-Spengler reaction, where a suitable aldehyde reacts with a phenethylamine derivative under acidic conditions.
Coupling with Pyridazinone: The dihydroisoquinoline intermediate is then coupled with a pyridazinone derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor binding, make it a candidate for biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in areas like oncology or neurology.
Industry: Its unique structure and reactivity may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the dihydroisoquinoline moiety and exhibits similar reactivity.
Pyridazinone Derivatives: Compounds with a pyridazinone core that may have comparable biological activities.
Methoxyphenyl Compounds: Molecules containing methoxyphenyl groups, which can influence their chemical and biological properties.
Uniqueness
2-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is unique due to its combination of structural features, which confer distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C24H25N3O5 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C24H25N3O5/c1-30-19-6-4-5-17(11-19)20-7-8-23(28)27(25-20)15-24(29)26-10-9-16-12-21(31-2)22(32-3)13-18(16)14-26/h4-8,11-13H,9-10,14-15H2,1-3H3 |
InChI Key |
PULWGYLLEFXIKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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